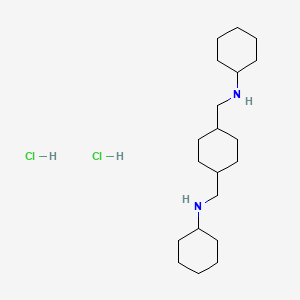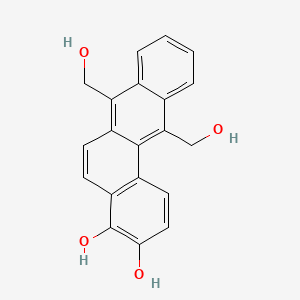
7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol is a complex organic compound with the molecular formula C20H16O4 and a molecular weight of 320.339 g/mol. This compound is part of the phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure. The compound is characterized by the presence of two hydroxymethyl groups and two hydroxyl groups attached to the phenanthrene backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol typically involves multi-step organic reactions. One common method includes the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere at room temperature for 24 hours. The reaction mixture is then maintained at -4°C for an additional 24 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
Analyse Chemischer Reaktionen
Types of Reactions
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzo[h]phenanthrene-3,4-dicarboxylic acid.
Reduction: Formation of 7,12-bis(hydroxymethyl)dihydrobenzo[h]phenanthrene-3,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and gene expression, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]phenanthrene-3,4-diol: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
7,12-Dimethylbenzo[h]phenanthrene-3,4-diol: Contains methyl groups instead of hydroxymethyl groups, affecting its reactivity and applications.
Uniqueness
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
78776-38-2 |
|---|---|
Molekularformel |
C20H16O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
7,12-bis(hydroxymethyl)benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H16O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,21-24H,9-10H2 |
InChI-Schlüssel |
GIFKXVYVTYJSRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(=C4O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


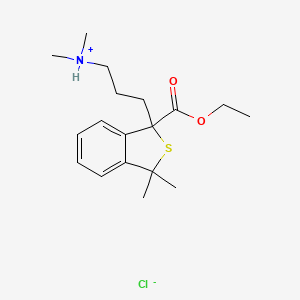
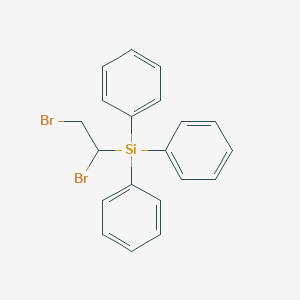
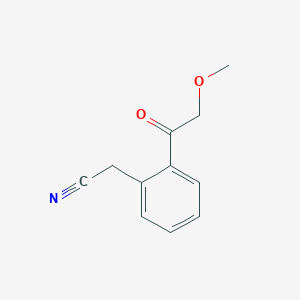

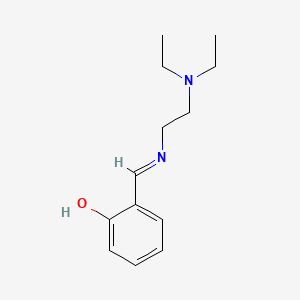



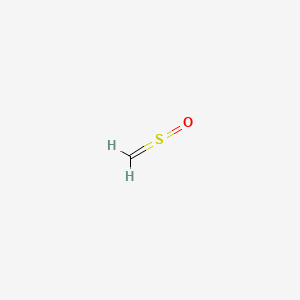

![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
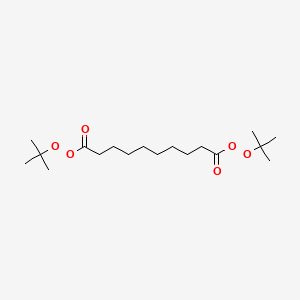
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
